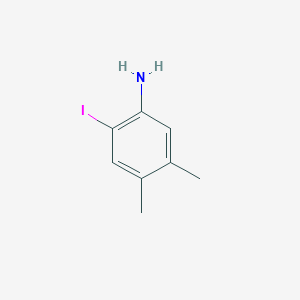

2-Iodo-4,5-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYUORHSOSKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554817 | |

| Record name | 2-Iodo-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-17-4 | |

| Record name | 2-Iodo-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4,5 Dimethylaniline

Direct Iodination Approaches

Direct iodination of 3,4-dimethylaniline (B50824) offers a straightforward route to 2-Iodo-4,5-dimethylaniline. This approach involves the introduction of an iodine atom directly onto the aromatic ring of the aniline (B41778) precursor. Various reagents and strategies have been developed to control the regioselectivity and efficiency of this transformation.

Iodination of 3,4-Dimethylaniline using Recyclable Iodinating Agents

A notable method for the iodination of 3,4-dimethylaniline involves the use of 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI) as a recyclable iodinating agent. google.com This process is conducted by heating a mixture of 3,4-dimethylaniline and BMPDCI at 80°C for one hour. google.com The reaction proceeds in the absence of any solvent, catalyst, or base, making it an environmentally benign option. google.comrsc.org After the reaction, the product is extracted, and the ionic liquid can be recovered and reused for subsequent reactions with minimal loss of activity. rsc.orgresearchgate.net

Reaction Details for the Iodination of 3,4-Dimethylaniline:

| Reactant | Reagent | Temperature | Time | Work-up |

| 3,4-Dimethylaniline (0.82 mmol) | 1-butyl-3-methylpyridinium dichloroiodate (0.99 mmol) | 80 °C | 1 hr | Addition of ethyl acetate (B1210297) and water, followed by extraction. google.com |

Directed Ortho-Metalation Strategies for Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing iodoanilines, this involves the deprotonation of a position ortho to the directing group (the amino group or a derivative thereof), followed by quenching the resulting metalated species with an iodine source.

While specific examples for the direct ortho-iodination of 3,4-dimethylaniline via DoM are not extensively detailed in the provided results, the principles of DoM on substituted anilines are well-established. For instance, the metallation of N,N-dimethylaniline using mixed-metal zincate reagents has been shown to produce a mixture of regioisomers upon quenching with iodine, with the ortho-isomer being a significant product under certain conditions. beilstein-journals.orgnih.govnih.gov This suggests that similar strategies could be adapted for 3,4-dimethylaniline, potentially requiring optimization to favor the desired 2-iodo product.

Regioselective Iodination Techniques

Achieving regioselectivity in the iodination of anilines is crucial to obtain the desired isomer. The directing effect of the amino group and the methyl substituents on the aromatic ring of 3,4-dimethylaniline influences the position of iodination.

Controlling Mono-iodination vs. Di-iodination

The stoichiometry of the iodinating agent is a key factor in controlling the extent of iodination. Using a controlled amount of the iodinating reagent can favor the formation of the mono-iodinated product. For example, in the iodination of aniline with 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), using 1.0 equivalent of the reagent predominantly yields the mono-iodinated product, p-iodoaniline, whereas using 2.0 equivalents leads to the di-iodinated product. rsc.org This principle can be applied to the iodination of 3,4-dimethylaniline to selectively synthesize this compound and avoid the formation of di-iodinated byproducts. The use of N-iodosuccinimide (NIS) is another method where controlling the stoichiometry is essential to prevent di-iodination.

Multi-step Synthesis Routes

In cases where direct iodination proves challenging or lacks the desired regioselectivity, multi-step synthetic sequences provide an alternative pathway to this compound.

Nitration and Reduction Sequences

A common multi-step approach involves the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine. For the synthesis of this compound, this could potentially start with the iodination of a precursor followed by nitration and reduction, or nitration of a dimethylbenzene species, followed by iodination and reduction.

A relevant example is the synthesis of 2-iodo-4-nitroaniline, which involves the protection of the amino group in 4-nitroaniline (B120555) as an acetanilide (B955), followed by iodination with N-iodosuccinimide (NIS) to direct the iodine to the ortho position. The subsequent deprotection of the acetanilide and reduction of the nitro group would yield the corresponding iodoaniline. While not a direct synthesis of this compound, this illustrates the strategic use of nitration and reduction steps to achieve a specific substitution pattern.

Another approach involves the reductive methylation of 2-iodoanilines. spbu.ru This method has been used for the synthesis of 2-iodo-N,N-dimethylanilines from the corresponding 2-iodoanilines using formalin and sodium cyanoborohydride. spbu.ru This highlights a potential final step in a multi-step sequence where a precursor like 2-iodo-4,5-dimethylnitrobenzene is first reduced to this compound.

Diazotization and Sandmeyer-type Reactions

A well-established and common method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. wikipedia.org This process begins with the starting material, 4,5-dimethylaniline.

The synthesis proceeds in two main stages:

Diazotization: 4,5-dimethylaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). masterorganicchemistry.com This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺), forming 4,5-dimethylbenzenediazonium chloride. masterorganicchemistry.comlumenlearning.com Diazonium salts are highly useful intermediates due to the excellent leaving group ability of nitrogen gas (N₂). masterorganicchemistry.com

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). masterorganicchemistry.comorganic-chemistry.org Unlike the Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, the iodination reaction often proceeds without the need for a catalyst. wikipedia.orgorganic-chemistry.org The diazonium group is displaced by the iodide ion, releasing nitrogen gas and yielding the final product, this compound. lumenlearning.com One reported synthesis of a similar compound, 2-iodo-p-xylene from p-xylidine (2,5-dimethylaniline), via this diazotization-iodination sequence resulted in a 21% yield. orgsyn.org

Reductive Methylation as a Precursor Step

Reductive methylation can be employed as a step in the synthesis of aniline derivatives. While it can be used for the direct methylation of iodoanilines, it is also relevant in the preparation of the precursor, 4,5-dimethylaniline, from related nitroaromatics. spbu.ru For instance, dinitroxylenes can be reduced to form the corresponding diamine, which can then be selectively modified. The synthesis of aniline from nitrobenzene (B124822) is a large-scale industrial process, often utilizing catalytic hydrogenation with catalysts like nickel or copper on an inert support. archive.org A similar reduction of a suitable nitroxylene precursor would lead to the formation of the xylidine (B576407) (dimethylaniline) core structure.

More directly related to the synthesis of substituted iodoanilines, reductive methylation of 2-iodoanilines using reagents like formalin (a source of formaldehyde) and sodium cyanoborohydride has been shown to be an efficient method for producing N,N-dimethylated products. spbu.ru This indicates that if the synthesis started from 2-iodo-4,5-dinitrotoluene, a reduction of the nitro groups followed by methylation could be a potential, albeit more complex, pathway.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of halogenated anilines to reduce environmental impact. mdpi.com These approaches focus on using recyclable reagents, minimizing hazardous waste, and employing solvent-free or more benign solvent systems. mdpi.comgoogle.com

A notable green method for the synthesis of this compound involves the use of a recyclable ionic liquid as the iodinating agent. google.com Specifically, 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) has been used for the regioselective iodination of activated aromatic amines like 3,4-dimethylaniline. google.com The reaction is carried out by heating the aniline with the ionic liquid iodinating reagent, often without the need for an additional solvent. google.com After the reaction, the product can be extracted, and the ionic liquid can potentially be recovered and reused, aligning with green chemistry principles. google.com

This method offers several advantages over traditional routes, including high yields, operational simplicity, and reduced environmental footprint. mdpi.comgoogle.com

| Parameter | Conventional Method (Sandmeyer-type) | Green Method (Ionic Liquid) google.com |

|---|---|---|

| Starting Material | 4,5-Dimethylaniline | 3,4-Dimethylaniline (4,5-Dimethylaniline) |

| Iodinating Agent | NaNO₂, HCl, then KI | 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) |

| Solvent | Aqueous acid | Solvent-free (or minimal ethyl acetate for workup) |

| Conditions | Low temperature (0-5 °C) for diazotization | Heated (80 °C) |

| Yield | Variable, can be moderate (e.g., 21% for a similar compound orgsyn.org) | High (93%) |

| Environmental Impact | Use of strong acids, potential for diazotized intermediate instability | Recyclable reagent, solvent-free conditions |

Catalytic Synthesis Innovations

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, selectivity, and efficiency. google.comchemscene.com Innovations in catalytic systems have led to improved methods for synthesizing this compound and related compounds.

While direct iodination via the Sandmeyer reaction does not always require a catalyst, copper(I) salts (e.g., CuI) are the hallmark catalysts for Sandmeyer reactions involving chlorides, bromides, and cyanides. wikipedia.orgmasterorganicchemistry.com Transition metals, particularly palladium and copper, are also pivotal in cross-coupling reactions where an iodoaniline is a substrate. For example, palladium catalysts like Pd(PPh₃)₂Cl₂ are used in Sonogashira couplings of iodoanilines, and Pd/C has been used in Heck reactions with 4-iodo-2,6-dimethylaniline (B1296278). wiley-vch.denih.gov

Iron(III) chloride (FeCl₃) has been shown to catalyze the iodination of activated arenes, presenting an earth-abundant metal catalysis option. thieme-connect.com Although a specific application to 4,5-dimethylaniline is not detailed, the methodology is applicable to activated aromatic systems. thieme-connect.com These catalytic approaches often allow for milder reaction conditions and can provide access to substitution patterns not achievable through other means.

To avoid the cost and potential toxicity of transition metals, metal-free iodination methods have been developed. nii.ac.jpbohrium.com These strategies rely on alternative electrophilic iodine sources or activating agents.

One prominent metal-free approach, as mentioned previously, utilizes 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), an ionic liquid, for the iodination of 3,4-dimethylaniline, achieving a 93% yield of this compound. google.com This method is performed under inert atmosphere at 80 °C for one hour. google.com

Other metal-free systems for the iodination of activated aromatics include the use of potassium iodide with an oxidizer like ammonium (B1175870) peroxodisulfate. thieme-connect.com N-Iodosuccinimide (NIS) is another common metal-free reagent used for the electrophilic iodination of aromatic compounds, often in the presence of an acid catalyst. nii.ac.jp A procedure using iodine and sodium bicarbonate in dichloromethane (B109758) has also been reported for the synthesis of 2-iodo-4-methylaniline (B1303665) with an 83% yield. rsc.org These methods provide valuable alternatives to metal-catalyzed processes, often with high efficiency and selectivity. nii.ac.jpthieme-connect.com

Synthetic Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound is critical for its use as a synthetic intermediate. Several factors influence the outcome of the synthesis.

In the Sandmeyer-type reaction, careful control of the temperature during diazotization is crucial, as diazonium salts can be unstable and decompose at higher temperatures, reducing the yield. masterorganicchemistry.com The yield of this classic route can be modest. orgsyn.org

In contrast, the green chemistry approach using the ionic liquid BMPDCI demonstrates significant yield optimization. google.com The reaction of 3,4-dimethylaniline (0.82 mmol) with BMPDCI (0.99 mmol) at 80 °C for one hour resulted in a 93% isolated yield of pure this compound after purification. google.com

| Synthetic Method | Specific Compound | Reagents | Yield | Reference |

|---|---|---|---|---|

| Ionic Liquid Iodination | This compound | 3,4-Dimethylaniline, BMPDCI | 93% | google.com |

| Diazotization/Iodination | 2-Iodo-p-xylene | p-Xylidine, NaNO₂, KI | 21% | orgsyn.org |

| Direct Iodination | 2-Iodo-4-methylaniline | p-Toluidine, I₂, NaHCO₃ | 83% | rsc.org |

Purity is a major consideration, as side reactions can lead to isomeric impurities or oxidation products, particularly with aniline substrates. thieme-connect.com Purification is almost always necessary. The most common method for purifying the final product is silica (B1680970) gel column chromatography. google.comrsc.org The progress of the reaction and the purity of the final product are typically monitored by Thin Layer Chromatography (TLC). google.com The crude product obtained from the reaction mixture is subjected to chromatography to separate the desired isomer from unreacted starting materials and byproducts, affording the pure compound. google.comrsc.org

Reactivity and Reaction Mechanisms of 2 Iodo 4,5 Dimethylaniline

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For 2-Iodo-4,5-dimethylaniline, the carbon-iodine bond is the primary site of reactivity in these transformations.

Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides like this compound makes them excellent candidates for such transformations due to the relative ease of the oxidative addition step to the palladium(0) center.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, such as at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org

The mechanism involves a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Meanwhile, the copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in the provided results, the general reactivity of aryl iodides makes it a highly feasible transformation.

Table 1: General Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Aryl Iodide (e.g., this compound) | Electrophilic coupling partner |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates transmetalation |

| Base | Amine (e.g., Et₃N, Et₂NH) | Neutralizes HX byproduct, acts as solvent |

| Solvent | DMF, Ether, or the amine base itself | Reaction medium |

This table represents typical conditions for the Sonogashira reaction and is not based on a specific experiment with this compound.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govscispace.com Anionic arylpalladium halide complexes are considered competent intermediates in Heck reactions that are conducted under "ligandless" conditions. nih.govscispace.com These reactions can proceed with aryl iodides and bromides, coupling with various terminal and disubstituted olefins. nih.gov

Research on related compounds, such as the use of 2-iodo-4,6-dimethylaniline (B1610833) to synthesize a substrate for nickel-catalyzed reactions, highlights the utility of dimethyl-iodoanilines in coupling chemistry. mit.edu In a typical Heck reaction, the aniline's amino group might require protection, although sterically hindered anilines can sometimes react without it. researchgate.net The reaction of iodoacetanilides with alkenes, catalyzed by nickel/photoredox systems, has been shown to produce indolines, demonstrating a pathway for iodoanilines to undergo cyclization reactions following an initial coupling event. mit.edu

Table 2: Representative Conditions for Heck-Type Reactions with Iodoaniline Derivatives

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Substrate | 2-Iodo-4,6-dimethylaniline | Starting material for acylation | mit.edu |

| Acylating Agent | Acetyl chloride | Protection of the amine group | mit.edu |

| Base | Pyridine | Acid scavenger | mit.edu |

| Solvent | CH₂Cl₂ | Reaction medium | mit.edu |

| Coupling Partner | Alkenes (e.g., Styrene, Acrylates) | Forms new C-C bond | nih.gov |

| Catalyst System | Palladium or Nickel complexes | Catalyzes the coupling | nih.govmit.edu |

This table is based on a preparatory step for a related iodoaniline and general Heck reaction principles.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. nih.govsnnu.edu.cn This reaction is fundamental in synthetic chemistry for creating biaryl compounds. snnu.edu.cn The process is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov While this compound is a potential substrate for this reaction, it has been noted that iodo groups can sometimes hinder coupling reactions like the Suzuki-Miyaura. Nevertheless, the reaction remains a key strategy for modifying iodo-substituted anilines.

Table 3: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Organohalide | Aryl Iodide (e.g., this compound) | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Ligand | Phosphine ligands (e.g., PPh₃) | Stabilizes and activates the catalyst |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

This table represents typical conditions for the Suzuki-Miyaura reaction and is not based on a specific experiment with this compound.

Copper-catalyzed reactions offer an alternative to palladium-based methods and are particularly useful for forming carbon-heteroatom bonds and in certain carbon-carbon bond-forming reactions. These methods are often cost-effective and can exhibit unique reactivity patterns.

One-pot, multi-component reactions are highly efficient chemical processes where multiple reactants are combined in a single vessel to form a complex product in a single step, avoiding the need to isolate intermediates. Research has shown that iodo-dimethylaniline derivatives are effective substrates in such reactions.

Specifically, the isomer 2-Iodo-4,6-dimethylaniline is utilized in the synthesis of benzothiazoles through a copper-catalyzed one-pot, three-component reaction. fishersci.fithermofisher.krlookchem.comchemicalbook.com In this process, the iodoaniline reacts with an aldehyde and a sulfur source, such as sodium hydrosulfide, to construct the benzothiazole (B30560) core. This transformation highlights the utility of the iodo-dimethylaniline scaffold in the rapid assembly of important heterocyclic systems.

Table 4: Copper-Catalyzed One-Pot Synthesis of Benzothiazoles

| Component | Reagent | Role in Reaction | Reference |

|---|---|---|---|

| Aniline (B41778) Substrate | 2-Iodo-4,6-dimethylaniline | Benzene (B151609) and amine source for the benzothiazole ring | fishersci.fithermofisher.krlookchem.com |

| Coupling Partner | Aldehydes | Provides the C2 carbon of the thiazole (B1198619) ring | fishersci.fi |

| Sulfur Source | Sodium Hydrosulfide (NaSH) | Provides the sulfur atom for the thiazole ring | fishersci.fithermofisher.kr |

| Catalyst | Copper catalyst | Catalyzes the C-S and C-N bond formations | fishersci.fithermofisher.kr |

| Reaction Type | One-Pot, Three-Component | Efficient synthesis of the final product | fishersci.fithermofisher.kr |

This table is based on the reported reaction using the isomer 2-Iodo-4,6-dimethylaniline.

Other Transition Metal-Catalyzed Transformations

Beyond the well-established palladium-catalyzed reactions, this compound can participate in other transition metal-catalyzed transformations. For instance, it has been used in copper-catalyzed N-arylation reactions. These reactions often provide an alternative to palladium-based methods for the formation of C-N bonds. beilstein-journals.org While specific examples detailing the use of this compound in a broad range of other transition metal-catalyzed reactions are not extensively documented in the provided results, the reactivity of the iodo- and amino- groups suggests its potential as a substrate in various catalytic systems. For example, the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral Pd-catalyzed N-allylation. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of this compound, the benzene ring is substituted with electron-donating methyl groups and an amino group, which generally make the ring more nucleophilic and less susceptible to attack by nucleophiles. Therefore, direct SNAr reactions where the iodide is displaced by a nucleophile are generally unfavorable under standard conditions. The presence of these electron-donating groups deactivates the ring towards nucleophilic attack. wikipedia.org

Electrophilic Substitution Reactions

The amino and methyl groups on the this compound ring are activating and ortho-, para-directing for electrophilic substitution reactions. byjus.com The -NH2 group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the positions ortho and para to it. byjus.com The methyl groups also contribute to this activation through an inductive effect. This increased nucleophilicity makes the ring susceptible to attack by electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com Given the positions of the existing substituents (iodo at C2, methyls at C4 and C5, and amino at C1), the most likely position for electrophilic attack would be the C6 position, which is ortho to the strongly activating amino group and para to one of the methyl groups.

Reactions of the Amine Functionality

The primary amine group of this compound is a key site of reactivity, readily undergoing various transformations.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the amine group in this compound can act as a nucleophile and react with alkylating or arylating agents.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. For example, N,N-dimethylaniline can be produced industrially by the N-alkylation of aniline with methanol. alfa-chemistry.com While a specific example for this compound is not provided, analogous reactions are common for anilines. acs.org

N-Arylation is the formation of a new bond between the amine nitrogen and an aryl group. This is often accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation reactions provide a valuable method for this transformation. beilstein-journals.org For instance, the reaction of anilines with aryl iodonium (B1229267) ylides in the presence of a copper catalyst can yield diarylamines. beilstein-journals.org

A study on the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides utilized a chiral Pd-catalyzed N-allylation of a derivative of this compound. nih.govmdpi.com

Formation of Amides and Sulfonamides

The primary amine of this compound can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) or sulfonic acid derivatives (like sulfonyl chlorides) to form amides and sulfonamides, respectively.

Amide formation is a common reaction. For example, 2-iodo-N,4-dimethylaniline has been coupled with 2-(trifluoromethyl)acrylic acid to form the corresponding amide. rsc.org

Sulfonamide synthesis is also a well-established transformation. organic-chemistry.org 2-Iodo-4,6-dimethylaniline has been reacted with 4-tosyl chloride to prepare N-(2-Iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide. nih.govmdpi.com Another example involves a one-pot, two-stage synthesis of diaryl sulfonamides using sequential iron and copper catalysis, where anilines are coupled with primary sulfonamides. thieme-connect.com

The following table summarizes some examples of amide and sulfonamide formation reactions involving derivatives of iodo-dimethylaniline:

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| 2-iodo-N,4-dimethylaniline | 2-(trifluoromethyl)acrylic acid | N-(2-Iodo-4-methylphenyl)-N-methyl-2-(trifluoromethyl)acrylamide | Amide coupling | 36% | rsc.org |

| 2-iodo-4,6-dimethylaniline | 4-tosyl chloride | N-(2-Iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide | 0 °C to rt, 17 h | - | nih.govmdpi.com |

Heterocyclization Reactions

The structure of this compound, with an amino group and an ortho-iodo substituent, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ortho relationship between the amine and the iodine allows for intramolecular cyclization reactions, often catalyzed by transition metals, to form fused ring systems.

For example, the palladium-catalyzed reaction of ortho-haloanilines with alkynes is a well-known method for the synthesis of indoles (Fischer indole (B1671886) synthesis). While a specific example using this compound was not found in the provided search results, its structure is amenable to such transformations. The general principle involves the coupling of the amine and the alkyne, followed by cyclization.

Formation of Indole Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including indole derivatives. The general strategy often involves the reaction of an ortho-iodoaniline with a copper acetylenide, a method pioneered by Stephens and Castro. spbu.ru This intramolecular cyclization, which involves the amino group and an ethynyl (B1212043) moiety, can be catalyzed by bases or transition metal salts, with copper, gold, and palladium being particularly effective. spbu.ru

A key application is in the synthesis of 3-iodoindoles through the electrophilic cyclization of N,N-dimethyl-2-ethynyl anilines, which are formed via Sonogashira cross-coupling of the corresponding 2-iodo-N,N-dimethylaniline. spbu.ru For instance, 2-(Buta-1,3-diynyl)-N,N-dimethylanilines, prepared from 2-iodo-N,N-dimethylanilines, serve as substrates for electrophilic iodocyclization to produce 3-iodo-2-ethynyl-substituted indoles. spbu.ru

The efficiency of creating the necessary N,N-dimethylated starting material from the primary aniline can be influenced by substituents on the aromatic ring. Traditional methylation methods, such as the Hoffmann procedure using iodomethane (B122720) or treatment with dimethyl sulfate, are dependent on the nucleophilicity of the amino group. spbu.ru Electron-withdrawing groups can significantly lower the yield of N,N-dimethylation. spbu.ru An alternative and efficient method is the reductive methylation of 2-iodoanilines using formalin and sodium cyanoborohydride, which has been successfully applied to prepare the N,N-dimethylated precursors for cyclization. spbu.ru

A study demonstrated the synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines using a Pd/Cu-catalyzed Sonogashira coupling reaction. This approach highlights the utility of ortho-iodoanilines as key building blocks for complex indole systems. spbu.ru

Synthesis of Carbazoles and Benzoxazinones

Carbazoles: Carbazole (B46965) skeletons, prevalent in many natural alkaloids and pharmacologically active compounds, can be synthesized from indole precursors. nih.gov One efficient method involves a domino Diels-Alder reaction. For example, 3-(indol-3-yl)maleimides react with chalcones in the presence of p-toluenesulfonic acid (p-TsOH) to form tetrahydropyrrolo[3,4-c]carbazoles. These intermediates can then be dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the fully aromatized pyrrolo[3,4-c]carbazoles in high yields. nih.gov While this demonstrates a pathway from indoles to carbazoles, the initial synthesis of the required indole from this compound would be the primary step connecting it to this class of compounds.

Another one-pot domino reaction for synthesizing polyfunctionalized carbazoles involves the reaction of indole derivatives with two molecules of a chalcone. nih.gov This process includes an initial Diels-Alder reaction to form a complex mixture of tetrahydrocarbazole diastereoisomers, followed by an oxidation step with DDQ to afford the final aromatized carbazole product. nih.gov

Benzoxazinones: Benzoxazinones are biologically significant scaffolds, and various synthetic routes have been developed for their preparation. acs.orgnih.gov A common method involves the reaction of an anthranilic acid with a substituted benzoyl chloride. nih.gov Another approach is the palladium-catalyzed carbonylative synthesis from 2-bromoanilines using carbon monoxide. lookchem.com

A transition-metal-free synthesis of benzoxazinones has been established via a selective oxidative decarbonylative cleavage of an unstrained C(sp³)–C(sp²) bond. acs.org This method employs iodine, sodium bicarbonate, and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO). The reaction is believed to proceed through the formation of an N-iodo-oxoacetyl intermediate, which then generates an amidyl radical. A subsequent beilstein-journals.orgajol.infoH shift and extrusion of carbon monoxide are key steps in the cyclization to form the benzoxazinone (B8607429) ring. acs.org The use of this compound as a starting material would likely require its initial conversion to the corresponding anthranilic acid or a related substrate suitable for these cyclization strategies.

| Intermediate/Reagent | Product Class | Key Reaction Type | Ref. |

| 3-(Indol-3-yl)maleimide + Chalcone | Pyrrolo[3,4-c]carbazole | Diels-Alder / Dehydrogenation | nih.gov |

| 2-Amino-N-aryl-isobutyramide | Benzoxazinone | Oxidative Decarbonylative Cleavage | acs.org |

| Anthranilic acid + Benzoyl chloride | Benzoxazinone | Acylation / Cyclization | nih.gov |

Synthesis of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with diverse applications. mdpi.com The most common synthesis involves the condensation of 2-aminothiophenol (B119425) with various reactants like aldehydes, ketones, or carboxylic acids. mdpi.comnih.gov For a substrate like this compound, a synthetic pathway would typically first involve the substitution of the iodine atom with a thiol group to generate the corresponding 2-amino-thiophenol derivative, which could then undergo cyclization.

Alternatively, modern methods aim for more direct routes. One such approach is a three-component one-pot reaction involving aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov This method facilitates the formation of double C–S bonds and one C–N bond through the cleavage of C–N and C–H bonds, with DMSO acting as the oxidant in the cyclization. nih.gov

Another established route involves the reaction of a substituted N-phenylthiobenzamide with an oxidizing agent. For example, treating N-phenylthiobenzamides with potassium ferricyanide (B76249) in an alkaline solution leads to the formation of 2-phenyl-benzothiazoles. google.com The prerequisite thiobenzamide (B147508) can be prepared by reacting a substituted benzamide (B126) with Lawesson's reagent. google.com This multi-step synthesis underscores the transformation of an aniline derivative into the benzothiazole core structure.

| Precursor(s) | Product | Synthetic Method | Ref. |

| 2-Aminothiophenol + Aldehyde | 2-Substituted Benzothiazole | Condensation/Cyclization | mdpi.com |

| N-Phenylthiobenzamide | 2-Phenylbenzothiazole | Oxidative Cyclization (K₃Fe(CN)₆) | google.com |

| Aromatic Amine + Aliphatic Amine + Sulfur | 2-Substituted Benzothiazole | Three-component reaction | nih.gov |

Mechanistic Investigations and Elucidation

Mechanistic studies on reactions involving substituted anilines provide insight into the behavior of this compound. Investigations into the metallation of N,N-dimethylaniline, for example, shed light on the regioselectivity of subsequent electrophilic quenching with iodine. beilstein-journals.orgnih.gov Direct zincation with a mixed-metal zincate reagent can surprisingly lead to meta-metallation, which upon treatment with iodine yields the meta-iodoaniline as the major product. nih.gov In contrast, direct sodiation with n-BuNa exclusively produces the ortho-sodiated complex. nih.gov These findings highlight how the choice of metallating agent and reaction conditions can dictate the position of subsequent functionalization.

The electrophilic cyclization of 2-(buta-1,3-diynyl)-N,N-dimethylanilines, which are derived from 2-iodoanilines, has been employed as a key step in synthesizing complex heterocyclic systems. spbu.ru The mechanism of this iodocyclization is crucial for controlling the formation of the desired products. spbu.ru Furthermore, computational and experimental studies on P,N-ligated gold complexes derived from ortho-halo-dimethylanilines have been conducted to understand the elementary steps of oxidative addition and reductive elimination in cross-coupling chemistry. acs.org These studies reveal that the reaction pathway is significantly influenced by the electronic properties of the ligands. acs.org

Influence of Steric and Electronic Effects on Regioselectivity

Steric and electronic effects play a pivotal role in determining the outcome and regioselectivity of reactions involving this compound and related compounds. The presence of substituents on the aniline ring significantly alters the molecule's reactivity. rsc.org

Electronic Effects: Electron-donating groups, such as the methyl groups in this compound, generally activate the aromatic ring towards electrophilic substitution. However, their influence is nuanced. In the N,N-dimethylation of 2-iodoanilines, electron-withdrawing substituents decrease the nucleophilicity of the amino group and considerably lower the reaction yield. spbu.ru In the context of gold-catalyzed cross-coupling reactions, density functional theory (DFT) calculations have shown that more electron-rich P,N-ligands, derived from anilines with electron-donating groups, lower the free energy of activation for the oxidative addition step. acs.org This suggests that the electronic nature of the aniline backbone directly impacts the efficiency of catalytic cycles.

Steric Effects: Steric hindrance is a major factor in directing the regioselectivity of reactions. For instance, during the iodination of N,N-dimethylaniline via a metallation-quenching sequence, the ratio of ortho, meta, and para isomers is highly dependent on the reaction pathway, which is governed by the steric bulk of the reagents and intermediates. nih.gov While direct sodiation leads to the ortho product due to coordination with the nitrogen lone pair, certain bimetallic reagents favor the less sterically hindered meta position. nih.gov In studies of functionalized polyanilines, bulky alkyl substituents are known to induce deformation along the polymer chain, which decreases the degree of conjugation. rsc.org This principle also applies at the molecular level, where the steric bulk of the iodo and methyl groups in this compound can influence the approach of reagents and favor substitution at less hindered positions. In some reactions, however, steric hindrance is found to be not an important factor in the transition states. journals.co.za

The interplay between these effects is critical. For example, while an electron-donating alkyl group might be expected to stabilize a radical cation and lower its oxidation potential, steric effects often prevail, leading to different outcomes. rsc.org

| Reaction | Influencing Factor | Observation | Ref. |

| Iodination of N,N-dimethylaniline | Reagent/Pathway | Bimetallic zincate favors meta-iodination; Sodiation favors ortho-iodination. | nih.gov |

| N,N-dimethylation of 2-iodoanilines | Electronic (Substituent) | Electron-withdrawing groups decrease reaction yield. | spbu.ru |

| Au-Catalyzed Cross-Coupling | Electronic (Ligand) | Electron-rich ligands lower the activation energy for oxidative addition. | acs.org |

| Polymerization of substituted anilines | Steric (Substituent) | Bulky groups decrease conjugation by increasing the torque angle of the polymer chain. | rsc.org |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

2-Iodo-4,5-dimethylaniline is a key intermediate in the synthesis of elaborate organic compounds. lookchem.comgoogle.com Aryl iodides are recognized as important and reactive intermediates for creating a wide range of substances. google.com The compound's molecular structure is a valuable scaffold, allowing for the sequential and controlled addition of other chemical moieties. A patent for a novel recyclable iodinating agent demonstrates the synthesis of this compound itself from 3,4-dimethylaniline (B50824), highlighting its value as a target molecule for further synthetic applications. google.com Its role as a foundational piece in constructing more complex structures is crucial in research focused on discovering new molecules with specific functions.

Precursor for Pharmaceutical Intermediates

The compound is frequently employed in the synthesis of molecules targeted for medicinal applications. lookchem.com Its structure is integrated into new chemical entities to explore potential therapeutic activities.

The class of iodinated dimethylanilines is critical in the production of certain antiviral medications. A prominent example is the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1. While the commercial synthesis of Rilpivirine specifically utilizes the isomer 4-iodo-2,6-dimethylaniline (B1296278) , the reaction pathway illustrates the synthetic utility inherent to this class of compounds. In a key step, 4-iodo-2,6-dimethylaniline is reacted with acrylonitrile (B1666552) via a Heck reaction to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a crucial intermediate for the final drug product.

| Reactant A | Reactant B | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| 4-Iodo-2,6-dimethylaniline | Acrylonitrile | Pd/C, CH₃COONa, DMAC | (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile | 81% |

This compound has been explicitly used as a starting material in the development of novel therapeutic agents. In one instance, it was used to synthesize a series of benzamide (B126) derivatives designed as Discoidin Domain Receptor 1 (DDR1) inhibitors, which are under investigation for treating diseases like cancer, fibrosis, and inflammation. epo.org In another research program, the compound served as a key reactant in the creation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) inhibitors, which have potential applications in treating cancer and metabolic diseases. google.com Furthermore, its role has been demonstrated in the modular synthesis of Mycoleptodiscin A and other indolosesquiterpenoids, which were investigated for their antimicrobial properties. doi.org

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it is used as an intermediate for creating active compounds. lookchem.com

This compound serves as a precursor in the synthesis of molecules for crop protection. lookchem.com Research originating from institutions like the State Key Laboratory of Green Pesticide has utilized this compound in synthetic campaigns, underscoring its relevance in this field. doi.org The core structure can be elaborated into more complex molecules designed to act as herbicides or insecticides.

Role in Materials Science and Ligand Design

Beyond life sciences, this compound is a valuable precursor in materials science and in the design of specialized ligands for catalysis. bldpharm.com Its properties are exploited in creating functional organic materials and in the development of ligands for asymmetric catalysis.

A significant application is found in the field of Organic Light Emitting Diodes (OLEDs). bldpharm.comgoogle.com.pg A patent describes a procedure where this compound is a key starting material for creating ligands used in phosphorescent metal complexes. google.com.pg In this synthesis, it undergoes a Suzuki coupling reaction with 2-cyanophenylboronic acid pinacol (B44631) ester, catalyzed by a palladium complex, to form 2-amino-2'-cyano-4,5-dimethylbiphenyl. This biphenyl (B1667301) derivative is a precursor to cyclometallated imidazo-quinazoline ligands, which are incorporated into iridium complexes for use in highly efficient OLED devices. google.com.pg

Fluorescent Complexes for Sensors and Imaging

While the direct synthesis of fluorescent complexes from this compound for specific sensor and imaging applications is not extensively documented in dedicated studies, the principles of fluorescent probe design strongly support its potential in this area. Generally, fluorescent sensors are designed with a fluorophore (a light-emitting unit) and a receptor (a target-binding unit) that can modulate the fluorescence signal upon interaction with an analyte. The core structure of iodoanilines is frequently used in building such systems.

The development of fluorescent probes is a significant area of research, with applications in visualizing biological molecules and processes like cations (Ca2+, Zn2+), nitric oxide, and various enzyme activities within living cells. nih.gov The design of these probes often relies on mechanisms such as Photoinduced Electron Transfer (PeT), where the fluorescence of a molecule is quenched until a specific binding event occurs. nih.govmdpi.com For instance, the general class of iodoaniline derivatives can be functionalized to create probes for bioimaging. The iodine atom can be substituted with radioisotopes like ¹²⁵I or ¹³¹I for use in radiolabeled probes for imaging techniques such as SPECT/CT.

Furthermore, iodoaniline structures are precursors for creating fluorescent probes for labeling cellular components. mdpi.com Although specific examples detailing the use of this compound are not prominent, its structural similarity to other iodoanilines used in creating fluorescent labels and probes for protein-protein interaction studies suggests its applicability in this field. mdpi.com

Catalyst and Reagent Development

Aryl iodides, including this compound, are crucial intermediates in organic synthesis, particularly for their role in transition metal-catalyzed cross-coupling reactions like the Heck, Stille, and Suzuki reactions. nih.gov These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for oxidative addition to transition metal centers, a key step in many catalytic cycles. This has led to its use in the development of sophisticated catalysts. For example, N,N-dialkyl-2-iodoanilines, a class of compounds directly related to this compound, are used to synthesize Palladium(II) pincer complexes. These complexes, where a central metal atom is held in a claw-like ligand structure, are known for their high stability and catalytic activity.

Moreover, this compound can serve as a critical reagent in multi-step synthetic sequences. For instance, its derivative, 2-iodo-N,N-dimethylaniline, is a substrate in Sonogashira cross-coupling reactions to produce 2-(buta-1,3-diynyl)-N,N-dimethylanilines. These products are, in turn, valuable precursors for electrophilic cyclization reactions to form substituted indole (B1671886) rings, which are common motifs in biologically active molecules. spbu.ru The efficiency of such coupling reactions highlights the utility of the iodoaniline core as a dependable reagent for introducing specific functionalities into a molecule.

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| CAS Number | 117832-17-4 nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₀IN nih.gov |

| Molecular Weight | 247.08 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Physical Form | Solid or liquid sigmaaldrich.com |

| Storage | Keep in dark place, inert atmosphere, room temperature sigmaaldrich.com |

Computational Chemistry and Spectroscopic Characterization in Research

Computational Studies

Computational chemistry offers powerful tools for predicting the molecular properties of substituted anilines. While specific computational studies focusing exclusively on 2-Iodo-4,5-dimethylaniline are not extensively detailed in published literature, the methodologies applied to similar aniline (B41778) derivatives provide a clear framework for how its characteristics can be modeled and understood. These studies are fundamental in predicting molecular geometry, electronic structure, and reactivity without the need for empirical investigation.

Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a molecule like this compound, this involves assessing the rotation around single bonds, particularly the C-N bond of the amino group and the C-C bonds of the methyl groups. The goal is to find the geometry with the lowest potential energy, which corresponds to the most stable and abundant conformation of the molecule.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++(d,p), are employed to investigate the electronic properties of aniline derivatives. researchgate.net These calculations can determine key parameters that help predict a molecule's reactivity:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, the amino group and the methyl-substituted aromatic ring are electron-donating, influencing the molecule's behavior in electrophilic substitution reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack.

These computational studies are instrumental in predicting how this compound will behave in chemical reactions, such as the palladium-catalyzed cross-coupling reactions where the reactivity of the carbon-iodine bond is paramount. The electronic nature of the substituents on the aniline ring is known to directly impact the efficiency of such catalytic cycles. mdpi.com

Molecular docking and molecular dynamics are computational simulations used to predict the interaction of a molecule with a biological target, such as a protein or enzyme. These studies are relevant when a compound is being investigated for potential pharmaceutical applications. Docking studies predict the preferred binding orientation of the molecule within a target's active site, while molecular dynamics simulates the movement and interaction of the molecule-target complex over time.

Currently, the available research literature does not prominently feature specific biological activities or associated docking studies for this compound. Such investigations would typically be pursued if preliminary screening indicated a potential therapeutic effect.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise structure of synthesized chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, chemists can confirm the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR (Proton NMR) spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. While a specific, published spectrum for this compound is not available in the cited literature, a detailed prediction of its spectrum can be made based on its structure and by comparing it with the spectra of closely related compounds.

The expected signals in a ¹H NMR spectrum of this compound would be:

Aromatic Protons: There are two protons on the aromatic ring. The proton at the C3 position is adjacent to the iodine atom, while the proton at the C6 position is adjacent to the amino group. Due to their different chemical environments, they are expected to appear as two distinct singlets.

Amine Protons: The two protons of the amino (-NH₂) group typically appear as a single, often broad, singlet. The chemical shift of this signal can vary depending on the solvent and concentration.

Methyl Protons: The two methyl groups (-CH₃) at the C4 and C5 positions are chemically non-equivalent. They are expected to produce two separate singlets, with each integrating to three protons.

The following table provides ¹H NMR data for related dimethylaniline and iodoaniline compounds, which helps in predicting the approximate chemical shifts for this compound.

| Compound Name | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Amine Protons (δ, ppm) | Reference |

| 2,5-Dimethylaniline | 6.92 (d), 6.60 (d), 6.55 (s) | 2.22 (s), 2.07 (s) | 3.55 (s) | chemicalbook.com |

| 2-Iodo-N-methylaniline | 7.67 (dd), 7.25 (m), 6.57 (dd), 6.46 (td) | 2.90 (d, N-CH₃) | 4.21 (s, NH) | rsc.org |

| N,N,4-trimethylaniline | 7.03 (d), 6.64 (d) | 2.89 (s, N-(CH₃)₂), 2.23 (s, Ar-CH₃) | Not Applicable | rsc.org |

Based on this comparative data, the predicted ¹H NMR assignments for this compound are summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic H (C6-H) | ~6.5 - 6.8 | Singlet (s) | 1H | Expected to be upfield due to the ortho amino group. |

| Aromatic H (C3-H) | ~7.1 - 7.4 | Singlet (s) | 1H | Expected to be downfield due to the ortho iodine atom. |

| Amine (NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Chemical shift is solvent-dependent. |

| Methyl (C4-CH₃ or C5-CH₃) | ~2.1 - 2.3 | Singlet (s) | 3H | Chemical shifts for the two methyl groups are expected to be very similar. |

| Methyl (C5-CH₃ or C4-CH₃) | ~2.1 - 2.3 | Singlet (s) | 3H | May appear as a single 6H singlet if the electronic environments are nearly identical. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectral Analysis and Assignment

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the 13C NMR spectrum of an aromatic amine, the chemical shifts of the carbon atoms in the phenyl ring are influenced by the electronic effects of the substituents. The amino group is an activating group, meaning it donates electron density to the ring, which typically causes an upfield shift (to lower ppm values) for the ortho and para carbons relative to benzene (B151609). Conversely, an iodine atom is a deactivating group due to its electronegativity, causing a downfield shift (to higher ppm values) for the carbon it is attached to (the ipso-carbon).

For this compound, the expected 13C NMR spectrum would show distinct signals for each of the eight carbon atoms. The chemical shifts can be predicted based on the additivity rules for substituted benzenes, taking into account the effects of the iodo, amino, and two methyl groups. The carbon atom bonded to the iodine (C-2) would appear at a significantly low field. The carbons bearing the methyl groups (C-4 and C-5) and the amino group (C-1) would also have characteristic chemical shifts. The remaining aromatic carbons (C-3 and C-6) and the two methyl carbons would resonate at higher fields.

A detailed analysis of the 13C NMR spectrum, often aided by computational predictions and comparison with related known compounds like 2-iodoaniline and 2,5-dimethylaniline, allows for the unambiguous assignment of each carbon signal. chemicalbook.comchemicalbook.com Factors such as steric interactions can also influence the chemical shifts. mdpi.com

Table 1: Predicted 13C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 85 - 90 |

| C-3 | 130 - 135 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

| C-CH3 (at C4) | 18 - 22 |

| C-CH3 (at C5) | 18 - 22 |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the proton at C-3 and the proton at C-6, confirming their ortho relationship. It would also show correlations between the methyl protons and any adjacent aromatic protons, if applicable. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.com An HSQC spectrum of this compound would show cross-peaks connecting the proton signal at C-3 to the carbon signal of C-3, the proton at C-6 to the carbon of C-6, and the methyl proton signals to their respective methyl carbon signals. This provides a direct link between the 1H and 13C NMR spectra. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. walisongo.ac.id

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]+) corresponding to its molecular weight. The presence of iodine is often indicated by a characteristic isotopic pattern. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the exact elemental composition of the molecular ion. nih.gov For this compound (C8H10IN), HRMS would be able to distinguish its molecular formula from other possible formulas with the same nominal mass. researchgate.net For example, a high-resolution mass spectrum would confirm the molecular ion ([M+H]⁺) at a specific m/z, which helps to rule out the presence of impurities.

X-Ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methyl groups, and the C-N and C-I bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3300 - 3500 |

| N-H (Amine) | Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Amine) | Stretch | 1250 - 1350 |

| C-I (Iodo) | Stretch | 500 - 600 |

The specific positions and intensities of these bands can provide further confirmation of the molecular structure.

Biological and Medicinal Chemistry Research Trajectories

Antimicrobial Activity of Derivatives

The potential for developing antimicrobial agents from aniline (B41778) derivatives is a significant area of research. mdpi.com Aniline and its derivatives possess functional groups that can be modified to enhance their antibacterial efficacy against a wide range of bacterial species. mdpi.com

Research into halogenated aniline derivatives has demonstrated notable antibacterial and antibiofilm capabilities. A study investigating 68 aniline derivatives identified 2-iodo-4-trifluoromethylaniline (ITFMA), a structural analog of 2-Iodo-4,5-dimethylaniline, as a potent agent against Vibrio parahaemolyticus and Vibrio harveyi, which are common causes of foodborne illnesses from seafood. mdpi.comnih.gov ITFMA exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against planktonic cells of V. parahaemolyticus. mdpi.comnih.govresearchgate.net

Beyond inhibiting growth, this compound also effectively suppressed biofilm formation in a dose-dependent manner. mdpi.comnih.gov Biofilms are communities of microorganisms that are notoriously difficult to eradicate and contribute to persistent infections. The active trifluoro-anilines were found to disrupt the bacterial cell membrane, leading to bactericidal activity against V. parahaemolyticus within 30 minutes at a concentration of 100 µg/mL. nih.govresearchgate.net Furthermore, these derivatives significantly reduced key virulence factors, including bacterial motility, protease activity, hemolysis, and indole (B1671886) production. mdpi.comnih.gov

Similarly, newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives have shown broad-spectrum antibacterial and antifungal properties. nih.gov In particular, certain compounds in this class demonstrated superior activity against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains. nih.gov

| Compound/Derivative | Target Organism(s) | Key Findings | Citations |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | MIC of 50 µg/mL; Inhibited biofilm formation; Reduced virulence factors (motility, protease, etc.). | nih.gov, researchgate.net, mdpi.com |

| Iodoquinazoline Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Showed broad-spectrum antibacterial and antifungal activity; more effective against S. aureus. | nih.gov |

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The mechanism of action for aniline derivatives often involves interaction with specific molecular targets like enzymes and receptors. For instance, research on iodoquinazoline derivatives revealed inhibitory activity against several key enzymes. nih.gov These enzymes include carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and dihydrofolate reductase (DHFR), which are crucial for the growth and proliferation of both cancer cells and bacteria. nih.gov

A significant area of investigation for iodo-aniline compounds is their interaction with cytochrome P450 (CYP450) enzymes. These enzymes are a large family of proteins primarily involved in the metabolism of xenobiotics (foreign compounds), including drugs. wur.nl Inhibition of CYP450 enzymes can lead to altered pharmacokinetics and potential drug-drug interactions. Research has shown that 2-iodo-N-methylaniline, a closely related compound, can inhibit cytochrome P450 enzymes.

The CYP450 catalytic cycle involves the activation of molecular oxygen to oxidize substrates. wur.nl The binding affinity and orientation of a substrate within the enzyme's active site determine the extent and regioselectivity of the metabolism. wur.nl Inhibition of this process can prevent the rapid metabolism of co-administered drugs, a strategy sometimes used to enhance a drug's efficacy. wur.nl

Pharmacokinetics and Drug Metabolism Studies

The study of pharmacokinetics—how a substance is absorbed, distributed, metabolized, and excreted—is critical for drug development. The potential for this compound derivatives to inhibit cytochrome P450 enzymes directly implies that they could significantly alter the metabolism and pharmacokinetics of other drugs. While specific pharmacokinetic data for this compound are scarce, research on other novel heterocyclic compounds provides a template for future studies. For example, pharmacokinetic assessments of promising anti-HIV agents have involved both in vitro and in vivo studies to determine properties like cell permeability, oral bioavailability, and systemic clearance. acs.org Such studies would be essential to characterize the drug-like properties of any biologically active derivative of this compound.

Toxicity and Safety Assessments in Research Models

Early-stage toxicity assessment in various research models is a crucial step in evaluating the safety profile of a new chemical entity. For derivatives of this compound, several studies on related compounds provide insight into potential toxicological profiles.

In the study of antimicrobial trifluoro-anilines, toxicity assays using the nematode Caenorhabditis elegans and seed germination models indicated that the active compounds displayed only mild toxicity at concentrations relevant to their antibacterial activity. nih.govresearchgate.net

Research on the genotoxicity of 2,6-dimethylaniline (B139824) and 3,5-dimethylaniline (B87155) in cultured Chinese Hamster Ovary (CHO) cells revealed that their metabolites could induce DNA strand breaks in a dose-dependent manner. nih.gov The mechanism was suggested to involve the generation of reactive oxygen species (ROS) through redox cycling of metabolic byproducts, rather than the formation of direct DNA adducts. nih.gov Similarly, studies on 4(5)-iodo-5(4)-nitroimidazole derivatives found them to be generally more toxic to cultured Chinese hamster V-79 cells than their 2-nitroimidazole (B3424786) counterparts. nih.gov

| Compound/Derivative Class | Research Model | Toxicity Finding | Citations |

| Trifluoro-anilines | Caenorhabditis elegans, Seed germination | Mild host toxicity at effective antimicrobial concentrations. | nih.gov, researchgate.net |

| Dimethylaniline (DMA) isomers | Chinese Hamster Ovary (CHO) cells | Metabolites induced dose-dependent DNA strand breaks, likely via reactive oxygen species (ROS). | nih.gov |

| Iodo-nitroimidazole derivatives | Chinese hamster V-79 cells | Generally more toxic than related 2-nitroimidazole derivatives. | nih.gov |

Future Directions in the Chemistry of this compound

The aromatic amine this compound is emerging as a versatile building block in organic synthesis, valued for its unique combination of a reactive carbon-iodine bond and a functional amino group on a substituted benzene (B151609) ring. While its current applications are specialized, ongoing research is paving the way for its use in a variety of advanced chemical applications. This article explores the future directions and emerging research areas centered on this compound, focusing on novel synthetic methodologies, its potential in medicinal chemistry, sustainable synthesis, new catalytic systems, and the computational design of its derivatives.

Q & A

Q. What are the key considerations for synthesizing 2-Iodo-4,5-dimethylaniline in a laboratory setting?

Methodological Answer: Synthesis of this compound typically involves halogenation or substitution reactions. A viable approach includes iodination of 4,5-dimethylaniline derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. For example, describes a related synthesis route for 2-iodo-4,6-dimethylaniline, where the aniline derivative is treated with triphosgene to generate an isocyanate intermediate, followed by coupling with secondary amines and cyclization . Key considerations include:

- Steric hindrance management : Methyl substituents at the 4,5-positions may impede iodination; elevated temperatures or polar solvents (e.g., DMF) can enhance reactivity.

- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials.

- Yield optimization : Reaction monitoring via TLC or HPLC ensures timely termination to prevent decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) confirm substitution patterns. Splitting patterns distinguish between para/meta/ortho isomers.

- ¹³C NMR : Signals for iodine-bearing carbons (δ 80–100 ppm) and methyl carbons (δ 15–25 ppm) validate the structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 247.079) and rules out impurities .

- Elemental Analysis : Matches experimental and theoretical C/H/N/I percentages to assess purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. What experimental strategies can be employed to resolve contradictions in spectral data when analyzing this compound derivatives?

Methodological Answer: Contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) may arise from impurities, tautomerism, or isomerization. Strategies include:

- Cross-validation : Compare data across multiple techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure determination).

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to trace signal origins in NMR .

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or MS fragmentation patterns, aligning theoretical and experimental results .

- Controlled degradation studies : Heat or light exposure tests identify labile bonds or reactive intermediates causing discrepancies.

Q. How can researchers design experiments to investigate the steric effects of methyl and iodo substituents on the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Steric effects from methyl and iodo groups can hinder coupling reactions (e.g., Suzuki-Miyaura). Experimental design should include:

- Substituent variation : Synthesize analogs (e.g., 2-Bromo-4,5-dimethylaniline) to compare reaction rates and yields under identical conditions.

- Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to quantify steric hindrance impacts on activation energy.

- Ligand screening : Bulky ligands (e.g., XPhos) may mitigate steric effects by stabilizing transition states, as demonstrated in for similar substrates .

- Crystallographic analysis : X-ray structures of palladium intermediates reveal spatial constraints imposed by substituents.

Q. How should researchers address discrepancies in solubility or stability data for this compound across different studies?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or impurities. Methodological steps include:

- Standardized protocols : Use IUPAC-recommended solvents (e.g., DMSO, ethanol) and temperatures for solubility tests.

- Accelerated stability studies : Expose the compound to UV light, humidity, or oxygen to identify degradation pathways via LC-MS .

- Interlaboratory collaboration : Share samples with independent labs to verify reproducibility, as emphasized in open-data frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.